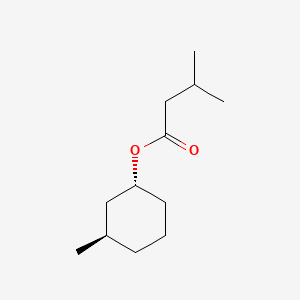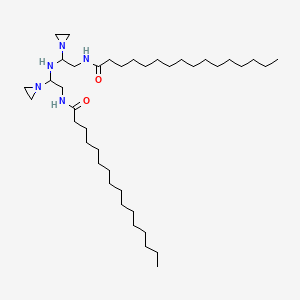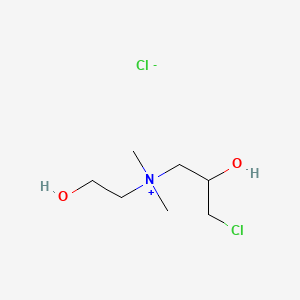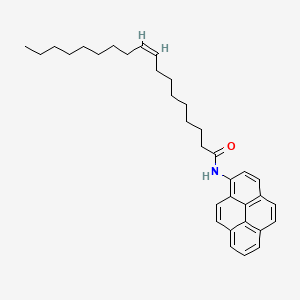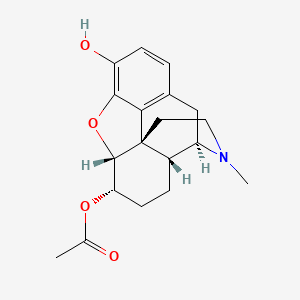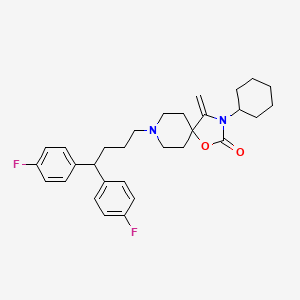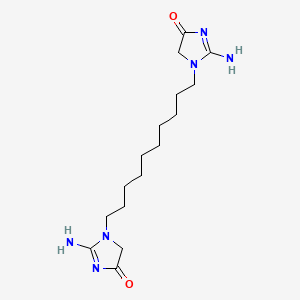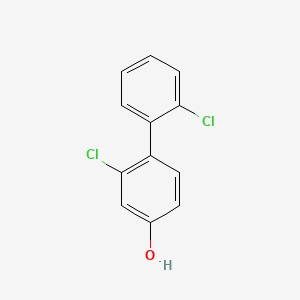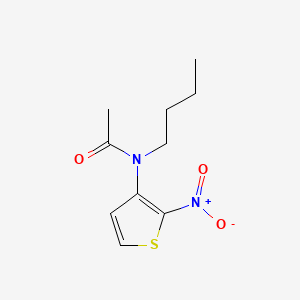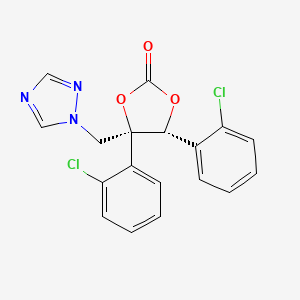
3-Allyl-1-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 299-126-9, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use as an explosive. It is a yellow, odorless solid that is relatively stable compared to other high explosives. This compound has been extensively used in military applications and industrial processes due to its explosive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene reacts with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.
Dinitration: Mononitrotoluene undergoes further nitration to form dinitrotoluene.
Trinitration: Dinitrotoluene is nitrated once more to produce 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and acid concentrations to ensure the desired nitration level is achieved without causing unwanted side reactions.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process involves continuous flow reactors to handle large volumes of reactants and products. Safety measures are critical due to the explosive nature of the compound, and the production facilities are designed to minimize the risk of accidental detonation.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of various aminotoluenes.
Oxidation: Oxidation reactions can produce nitro derivatives and other oxidized products.
Substitution: Electrophilic substitution reactions can occur, leading to the formation of different substituted toluenes.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a catalyst, such as palladium on carbon, or chemical reductants like iron and hydrochloric acid.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid are used under controlled conditions.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products
Reduction: Aminotoluenes and other reduced derivatives.
Oxidation: Nitro derivatives and oxidized products.
Substitution: Substituted toluenes with various functional groups.
Aplicaciones Científicas De Investigación
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: Used as a standard explosive in various chemical studies and experiments.
Biology: Studied for its effects on biological systems and its potential environmental impact.
Industry: Widely used in mining, construction, and demolition due to its explosive properties.
Mecanismo De Acción
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves breaking the nitrogen-oxygen bonds, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid gas formation creates a high-pressure shock wave, resulting in an explosion.
Comparación Con Compuestos Similares
2,4,6-trinitrotoluene is often compared with other explosives such as:
Nitroglycerin: More sensitive to shock and friction, making it less stable than 2,4,6-trinitrotoluene.
RDX (Research Department Explosive): More powerful than 2,4,6-trinitrotoluene but also more difficult to handle safely.
PETN (Pentaerythritol tetranitrate): Similar in power to RDX but more stable than nitroglycerin.
The uniqueness of 2,4,6-trinitrotoluene lies in its balance of stability and explosive power, making it a preferred choice for many military and industrial applications.
Propiedades
Número CAS |
93856-92-9 |
|---|---|
Fórmula molecular |
C13H17N3O4S |
Peso molecular |
311.36 g/mol |
Nombre IUPAC |
1-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C13H17N3O4S/c1-2-7-14-13(21)15-11(8-17)12(18)9-3-5-10(6-4-9)16(19)20/h2-6,11-12,17-18H,1,7-8H2,(H2,14,15,21) |
Clave InChI |
TWJSRGVAULVARB-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=S)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


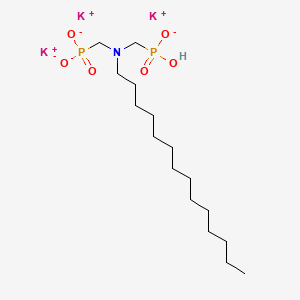
![[2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride](/img/structure/B12685743.png)
